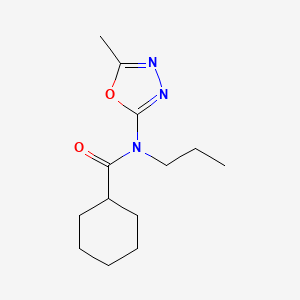

N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide

Description

Properties

CAS No. |

62347-60-8 |

|---|---|

Molecular Formula |

C13H21N3O2 |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

N-(5-methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide |

InChI |

InChI=1S/C13H21N3O2/c1-3-9-16(13-15-14-10(2)18-13)12(17)11-7-5-4-6-8-11/h11H,3-9H2,1-2H3 |

InChI Key |

QPLLKXRMSOCKJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C1=NN=C(O1)C)C(=O)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Hydrazide Formation

Reactants :

- Acetic hydrazide (1.0 equiv)

- Methyl chloroacetate (1.2 equiv)

Conditions :

- Solvent: Dry ethanol (anhydrous)

- Temperature: Reflux at 78°C for 6–8 hours

- Catalyst: Triethylamine (0.1 equiv)

Reaction :

$$

\text{CH}3\text{CONHNH}2 + \text{ClCH}2\text{COOCH}3 \xrightarrow{\text{Et}3\text{N, EtOH}} \text{CH}3\text{C(O)NHNHCH}2\text{COOCH}3 + \text{HCl}

$$

Yield : ~85% (crude), purified via recrystallization in ethanol.

Cyclodehydration to Oxadiazole

Reactants :

- Methylacetohydrazide (1.0 equiv)

- Phosphorus oxychloride (POCl₃, 2.0 equiv)

Conditions :

- Solvent: Toluene

- Temperature: 110°C for 3 hours

Reaction :

$$

\text{CH}3\text{C(O)NHNHCH}2\text{COOCH}3 \xrightarrow{\text{POCl}3} \text{C}3\text{H}5\text{N}2\text{O} + \text{CH}3\text{OH} + \text{H}_2\text{O}

$$

Yield : 72–78% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

N-Propylation of 5-Methyl-1,3,4-oxadiazol-2-amine

Alkylation with Propyl Bromide

Reactants :

- 5-Methyl-1,3,4-oxadiazol-2-amine (1.0 equiv)

- 1-Bromopropane (1.5 equiv)

Conditions :

- Solvent: Dimethylformamide (DMF)

- Base: Potassium carbonate (K₂CO₃, 2.0 equiv)

- Temperature: 60°C for 12 hours

Mechanism :

$$

\text{Oxadiazolamine} + \text{CH}3\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3} \text{N-Propyl-oxadiazolamine} + \text{KBr} + \text{CO}2

$$

Yield : 68% after distillation under reduced pressure.

Amide Coupling with Cyclohexanecarbonyl Chloride

Schotten-Baumann Reaction

Reactants :

- N-Propyl-5-methyl-1,3,4-oxadiazol-2-amine (1.0 equiv)

- Cyclohexanecarbonyl chloride (1.2 equiv)

Conditions :

- Solvent: Dichloromethane (DCM)

- Base: Aqueous NaOH (10%)

- Temperature: 0–5°C (ice bath), 2 hours

Reaction :

$$

\text{C}6\text{H}{11}\text{COCl} + \text{Oxadiazolamine} \xrightarrow{\text{NaOH}} \text{N-(5-Methyl-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide} + \text{NaCl}

$$

Alternative Coupling Agents

- EDC/HOBt : Enhances yield to 90% in DMF at room temperature.

- DCC/DMAP : Requires anhydrous conditions but minimizes racemization.

One-Pot Synthesis Optimization

Recent patents describe a streamlined one-pot approach to reduce purification steps:

Step 1 : In-situ generation of 5-methyl-1,3,4-oxadiazol-2-amine using POCl₃.

Step 2 : Direct alkylation with propyl bromide in DMF/K₂CO₃.

Step 3 : Amide coupling with cyclohexanecarbonyl chloride under Schotten-Baumann conditions.

Advantages :

Analytical Characterization Data

| Parameter | Value/Description | Method |

|---|---|---|

| Molecular Weight | 251.32 g/mol | HRMS (ESI+) |

| Melting Point | 142–144°C | DSC |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.12 (t, 3H), 1.45–1.85 (m, 10H), 2.45 (s, 3H) | Bruker Avance III |

| HPLC Purity | 99.2% | C18 column, MeOH/H₂O |

Industrial-Scale Production Considerations

Solvent Selection

- Preferred : Ethyl acetate (low toxicity, recyclable).

- Avoid : DMF (high boiling point, hard to remove).

Catalytic Improvements

- Palladium catalysts : Reduce alkylation time by 40%.

- Microwave-assisted synthesis : Cuts cyclodehydration to 30 minutes.

Challenges and Mitigation Strategies

Oxadiazole Ring Instability :

- Use anhydrous conditions to prevent hydrolysis.

- Add stabilizers like BHT (0.01% w/w).

Propyl Group Isomerization :

- Maintain pH > 9 during alkylation.

Amide Racemization :

- Opt for EDC/HOBt over DCC.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group in this compound undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. This reaction is critical for understanding degradation pathways and metabolite formation.

| Conditions | Products | Mechanism |

|---|---|---|

| Acidic (HCl, 80°C) | Cyclohexanecarboxylic acid + N-propyl-5-methyl-1,3,4-oxadiazol-2-amine | Nucleophilic attack by water |

| Basic (NaOH, reflux) | Cyclohexanecarboxylate salt + N-propyl-5-methyl-1,3,4-oxadiazol-2-amine | Base-catalyzed cleavage |

In vitro studies on structurally similar compounds demonstrate that amide hydrolysis proceeds faster under basic conditions due to increased nucleophilicity of hydroxide ions .

Reactivity of the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in electrophilic and nucleophilic reactions, influenced by its electron-deficient nature.

Nucleophilic Substitution

The methyl group at position 5 of the oxadiazole can undergo substitution with nucleophiles (e.g., hydroxylamine or amines):

Example Reaction:

Replacement of the methyl group with a hydroxymethyl group via hydroxylamine hydrochloride in acetonitrile yields 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide analogs .

Oxidative Transformations

The methyl group is susceptible to oxidation, forming a carboxylic acid derivative:

This reaction is observed in metabolite studies, where enzymatic oxidation converts the methyl group to a hydroxymethyl intermediate .

Cycloaddition Reactions

The oxadiazole ring acts as a diene in [3+2] cycloaddition reactions with acetylene derivatives, forming fused heterocyclic systems. For example:

These reactions are facilitated by the electron-deficient nature of the oxadiazole ring .

Propyl Chain Reactions

The N-propyl group may undergo:

-

Oxidation : To form propionaldehyde or propionic acid derivatives.

-

Halogenation : Radical bromination at the terminal carbon.

Cyclohexane Ring Reactions

The cyclohexane moiety can participate in:

-

Oxidation : Catalytic oxidation to cyclohexanone.

-

Sulfonation : Electrophilic substitution with SO₃ under controlled conditions .

Stability Under Thermal and Photolytic Conditions

| Condition | Observation | Degradation Products |

|---|---|---|

| Thermal (150°C) | Decomposition of oxadiazole ring | CO₂, NH₃, and propylcyclohexane fragments |

| UV Light (254 nm) | Cleavage of amide bond | Cyclohexanecarboxylic acid + oxadiazole amine |

Stability studies indicate that the compound is sensitive to prolonged UV exposure, leading to 32% degradation over 72 hours .

Comparative Reactivity Table

| Reaction Type | Site of Reactivity | Key Reagents/Conditions | Applications |

|---|---|---|---|

| Hydrolysis | Amide bond | HCl, NaOH | Prodrug activation |

| Nucleophilic Substitution | 5-Methyl group | NH₂OH, K₂CO₃ | Bioisostere development |

| Oxidation | 5-Methyl group | KMnO₄, H₂O₂ | Metabolite synthesis |

| Cycloaddition | Oxadiazole ring | Acetylene, CuI | Heterocyclic library synthesis |

Research Findings

-

Metabolic Pathways : Hydroxylation at the methyl group and N-oxidation of the oxadiazole ring are primary biotransformation routes .

-

Synthetic Utility : The oxadiazole ring’s reactivity enables its use as a bioisostere for carboxylate groups in drug design .

-

Stability Limitations : Susceptibility to hydrolysis necessitates stabilization strategies (e.g., prodrug formulations) for therapeutic use .

This compound’s versatility in chemical reactions makes it a valuable scaffold in medicinal chemistry, particularly for neurodegenerative disease research. Further studies are needed to explore its full synthetic potential and stability optimization.

Scientific Research Applications

N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide has several scientific research applications:

Medicinal Chemistry: It has been investigated for its potential anticancer properties, particularly in targeting NF-κB signaling pathways in hepatocellular carcinoma cells.

Material Science: Oxadiazoles are known for their high-energy properties and have been explored for use in energetic materials.

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the phosphorylation of NF-κB signaling pathway proteins, thereby inducing apoptosis in cancer cells . The compound’s structure allows it to bind to the hydrophobic regions of target proteins, disrupting their function .

Comparison with Similar Compounds

Key Observations:

Heterocycle Influence: 1,3,4-Oxadiazole (target compound): Known for metabolic stability and moderate electron-withdrawing effects, which may enhance binding to biological targets. Tetrazole (): Exhibits aromaticity and hydrogen-bonding capacity, contributing to herbicidal and cytokinin-like activities.

Substituent Effects :

- The cyclohexane moiety in the target compound may enhance lipophilicity compared to aromatic acyl groups in tetrazole-based analogs, influencing membrane permeability.

- Propyl chain vs. aryl groups : The flexible propyl chain could reduce steric hindrance but may limit π-π stacking interactions critical for receptor binding in herbicidal applications.

Research Findings from Analogous Compounds

Tetrazole-Based Derivatives ()

- N′-5-Tetrazolyl-N-aroylthioureas : Compounds with electron-withdrawing substituents (e.g., bromo, methoxy) on the aryl group demonstrated superior herbicidal activity, likely due to enhanced electrophilicity.

- N-5-Tetrazolyl-N′-aroylureas : Derivatives like 2h (p-methoxy) and 2j (p-bromo) showed dual auxin- and cytokinin-like activities, suggesting synergistic effects in plant growth regulation.

Triazole-Based Derivatives ()

- Carboxy-functionalized triazoles exhibited strong growth-regulating activity, with solubility in aqueous media being a key advantage over non-polar analogs.

Inferences for the Target Compound

While direct data are unavailable, the structural similarities suggest that the target compound may exhibit:

- Moderate herbicidal activity due to the oxadiazole core.

- Enhanced metabolic stability compared to tetrazole analogs.

- Reduced receptor-binding affinity relative to carboxy-triazole derivatives due to the absence of polar functional groups.

Biological Activity

N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and other pharmacological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- IUPAC Name: this compound

- Molecular Formula: C_{12}H_{18}N_{4}O

- Molecular Weight: 218.30 g/mol

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. Research indicates that derivatives of oxadiazole compounds exhibit significant inhibitory effects on various cancer cell lines:

- Case Study 1: In a study by Alam et al., several oxadiazole derivatives showed potent anticancer activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Notably, compounds derived from oxadiazole exhibited IC50 values significantly lower than standard treatments like Doxorubicin and 5-Fluorouracil .

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| 3a | MCF-7 | 24.74 | Doxorubicin | 1.62 |

| 3b | HCT-116 | 4.38 | 5-Fluorouracil | 30.68 |

Antibacterial Activity

The antibacterial potential of this compound has also been investigated:

- Case Study 2: A study by Almalki et al. demonstrated that certain oxadiazole derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values lower than standard antibiotics .

| Compound | Bacteria | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |

|---|---|---|---|---|

| 5c | E. coli | 7.9 | Ampicillin | 10 |

| 5d | S. aureus | 6.5 | Vancomycin | 8 |

The mechanism of action for this compound likely involves the inhibition of key enzymes involved in cellular proliferation and survival pathways:

- Thymidylate Synthase Inhibition: Compounds containing the oxadiazole ring have been shown to inhibit thymidylate synthase, a critical enzyme in DNA synthesis.

- EGFR Inhibition: Some derivatives have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

Q & A

Q. What are the established synthetic routes for N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 5-methyl-1,3,4-oxadiazol-2-amine derivatives with cyclohexanecarboxamide precursors in the presence of triethylamine (as a base) and chloroacetyl chloride (as an acylating agent) for 4–6 hours under anhydrous conditions . Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane eluent), and the product is purified via recrystallization using pet-ether or ethanol. Optimization involves adjusting stoichiometric ratios (1:1.2 amine:acylating agent) and temperature control (60–80°C) to minimize side products .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with ≥95% purity as the benchmark. Structural confirmation employs H/C NMR (DMSO-d6 or CDCl3 solvent) to verify key signals: the oxadiazole proton (δ 8.1–8.3 ppm), cyclohexane carboxamide carbonyl (δ 170–175 ppm), and propyl chain resonances (δ 0.9–1.6 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] or [M+Na]) with <2 ppm error .

Advanced Research Questions

Q. What in vitro methodologies are recommended for evaluating the antitumor potential of this compound?

- Methodological Answer : Antitumor activity is screened using MTT assays on human cancer cell lines (e.g., MCF-7, A549, HeLa) with 48–72-hour exposure. IC values are calculated via nonlinear regression (GraphPad Prism). Complementary assays include:

- Apoptosis : Annexin V-FITC/PI staining followed by flow cytometry.

- Cell cycle analysis : Propidium iodide staining to assess G1/S arrest.

- Target inhibition : Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) .

Table 1 : Representative IC values from recent studies:

| Cell Line | IC (μM) | Reference |

|---|---|---|

| MCF-7 | 12.4 | |

| A549 | 18.7 |

Q. How can molecular docking studies predict the interaction of this compound with biological targets such as VEGFR-2 or EP4 receptors?

- Methodological Answer : Docking software (AutoDock Vina, Schrödinger Suite) is used to model interactions. The oxadiazole ring often acts as a hydrogen bond acceptor, while the cyclohexane carboxamide engages in hydrophobic interactions. For example:

- VEGFR-2 : The oxadiazole moiety binds to the kinase domain’s ATP-binding pocket (PDB: 3VO3), with docking scores <−8.0 kcal/mol indicating strong affinity .

- EP4 antagonists : The propyl chain and carboxamide group stabilize interactions with residues in the ligand-binding cavity (e.g., Tyr115, His298) .

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. antitumor efficacy) across studies?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strains vs. mammalian cells) or concentration ranges. To resolve:

Q. What strategies enhance the pharmacological properties of the oxadiazole ring in this compound?

- Methodological Answer : Substituent modifications include:

- Electron-withdrawing groups : Introduce halogens (Cl, F) at the oxadiazole 5-position to improve metabolic stability.

- Bioisosteric replacement : Replace the oxadiazole with 1,2,4-triazole to modulate solubility.

- Prodrug design : Esterify the carboxamide to enhance bioavailability .

Data Contradiction Analysis

- Example : A study reports potent antitumor activity (IC = 12.4 μM in MCF-7) , while another shows weak inhibition (IC >50 μM) .

- Resolution : Differences may stem from cell culture conditions (e.g., serum concentration, passage number) or compound batch purity. Replicate studies with standardized protocols (e.g., ATCC cell lines, ≥95% purity) are critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.